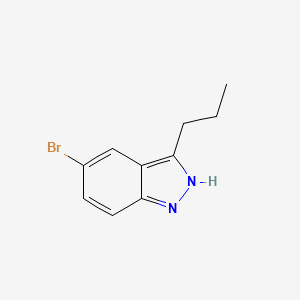

5-Bromo-3-propyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-propyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-3-9-8-6-7(11)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJODUUBUCVUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716643 | |

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197943-62-6 | |

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Elucidation of 5 Bromo 3 Propyl 1h Indazole Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromo-3-propyl-1H-indazole by providing information on the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for both the propyl chain and the aromatic indazole core. The propyl group typically displays three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene group attached to the C3 position of the indazole ring. In the aromatic region, the protons on the benzene (B151609) ring of the indazole system exhibit splitting patterns influenced by the bromine substituent at the C5 position. The proton at C4 typically appears as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The N-H proton of the pyrazole (B372694) ring usually appears as a broad singlet at a downfield chemical shift. Based on analogous compounds, the expected chemical shifts are detailed in the table below. nih.govmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule. It shows ten distinct signals corresponding to the ten carbon atoms in the structure. The signals for the three carbons of the propyl chain appear in the upfield aliphatic region. The seven carbons of the bromo-indazole core resonate in the downfield aromatic region. The carbon atom bonded to the bromine (C5) shows a characteristic chemical shift, and its signal intensity may be influenced by the quadrupolar nature of the bromine atom. The chemical shifts are influenced by the electronic effects of the substituents and the heterocyclic ring system. mdpi.comdiva-portal.org

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between the coupled protons within the propyl chain (CH₃-CH₂-CH₂) and among the aromatic protons (H4, H6, H7). An HSQC spectrum would link each proton signal directly to its attached carbon atom, providing unambiguous assignment of the ¹³C spectrum. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further confirm the structure by showing correlations between protons and carbons over two to three bonds, for instance, linking the C3-methylene protons to the C3 and C3a carbons of the indazole ring.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propyl-CH₃ | ~1.0 | ~14.0 |

| Propyl-CH₂ | ~1.8 | ~22.5 |

| Propyl-CH₂ (at C3) | ~2.9 | ~30.0 |

| C3 | - | ~145.0 |

| C3a | - | ~122.0 |

| C4 | ~7.8 | ~124.0 |

| C5 | - | ~114.0 |

| C6 | ~7.4 | ~126.0 |

| C7 | ~7.5 | ~112.0 |

| C7a | - | ~139.0 |

| N-H | ~13.0 (broad) | - |

Mass Spectrometry Techniques (HRMS, Fragmentation Analysis) for Molecular Formula Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula, C₁₀H₁₁BrN₂. calpaclab.com A key feature in the mass spectrum is the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺. This isotopic signature is characteristic of a molecule containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. miamioh.edudocbrown.info

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways include:

Loss of the propyl radical: Cleavage of the bond between the propyl group and the indazole ring results in a prominent fragment corresponding to the [M - C₃H₇]⁺ ion. This represents the stable 5-bromo-1H-indazolium cation.

Loss of a bromine radical: Fission of the C-Br bond can lead to the loss of a bromine atom, yielding an [M - Br]⁺ fragment.

Fragmentation of the propyl chain: The propyl group itself can fragment, most commonly through the loss of an ethene molecule (C₂H₄) following a McLafferty-type rearrangement or other processes, leading to an [M - C₂H₄]⁺ peak. libretexts.org

Formation of the propyl cation: The C-C bond fission can also result in the formation of the propyl cation [C₃H₇]⁺, which would appear at an m/z of 43. docbrown.info

| Ion/Fragment | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Description |

|---|---|---|---|---|

| [M]⁺ | [C₁₀H₁₁⁷⁹BrN₂]⁺ | 238.0109 | - | Molecular Ion |

| [M+2]⁺ | [C₁₀H₁₁⁸¹BrN₂]⁺ | - | 240.0088 | Isotopic Molecular Ion |

| [M - C₃H₇]⁺ | [C₇H₄⁷⁹BrN₂]⁺ | 194.9561 | 196.9541 | Loss of propyl radical |

| [M - Br]⁺ | [C₁₀H₁₁N₂]⁺ | 159.0922 | 159.0922 | Loss of bromine radical |

| [C₃H₇]⁺ | [C₃H₇]⁺ | 43.0548 | 43.0548 | Propyl cation |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

While a specific crystal structure for this compound has not been reported in the public domain, its solid-state conformation can be predicted based on crystallographic analyses of closely related bromo-indazole and bromo-indole derivatives. researchgate.netnih.govresearchgate.net

Molecular Conformation: The core indazole ring system is expected to be essentially planar. The propyl group at the C3 position will adopt a low-energy staggered conformation.

Crystal Packing and Intermolecular Interactions: In the solid state, indazole derivatives frequently form hydrogen-bonded aggregates. The most common motif involves the formation of dimers or one-dimensional chains (catemers) through intermolecular hydrogen bonds between the N-H group of one molecule and the pyrazolic N2 atom of a neighboring molecule (N-H···N). nih.govresearchgate.net The crystal packing is further stabilized by other non-covalent interactions, including:

π-π Stacking: The planar aromatic indazole rings are likely to engage in offset or slipped face-to-face π-π stacking interactions.

Halogen Bonding: The bromine atom at C5 can act as a halogen bond donor, potentially forming weak interactions with nitrogen atoms or the π-system of adjacent molecules.

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Commonly P2₁/c or similar centrosymmetric groups |

| Indazole Ring Dihedral Angle | < 5° (Nearly planar) |

| N-H···N Hydrogen Bond Distance | ~2.8 - 3.0 Å |

| C-Br Bond Length | ~1.89 - 1.91 Å |

| π-π Stacking Centroid-Centroid Distance | ~3.7 - 4.2 Å |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe intermolecular interactions, particularly hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A strong, broad band in the region of 3100-3500 cm⁻¹ is indicative of the N-H stretching vibration, with its broadness suggesting the presence of intermolecular hydrogen bonding in the solid state. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group are observed just below 3000 cm⁻¹. The region between 1450-1650 cm⁻¹ contains characteristic stretching vibrations of the C=C and C=N bonds within the indazole ring. A weak absorption corresponding to the C-Br stretch is expected in the far-infrared region, typically between 600-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the indazole core. The symmetric stretching of the C-C bonds in the propyl chain and the C-Br stretch are also Raman active. The non-destructive nature of Raman spectroscopy makes it a valuable tool for analyzing such compounds. nih.govcolab.ws

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (H-bonded) | ~3100 - 3500 | ~3100 - 3500 | Strong (IR), Weak (Raman) |

| Aromatic C-H stretch | ~3050 - 3100 | ~3050 - 3100 | Medium |

| Aliphatic C-H stretch | ~2870 - 2960 | ~2870 - 2960 | Medium-Strong |

| C=N / C=C ring stretch | ~1600 - 1650 | ~1600 - 1650 | Medium (IR), Strong (Raman) |

| CH₂/CH₃ bending | ~1375 - 1465 | ~1375 - 1465 | Medium |

| C-Br stretch | ~600 - 650 | ~600 - 650 | Weak (IR), Medium (Raman) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light associated with electronic transitions. The indazole ring system acts as the primary chromophore.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile, is expected to show absorption maxima (λₘₐₓ) corresponding to π→π* transitions within the conjugated aromatic system. For analogous bromo-indole derivatives, these transitions occur around 280-290 nm. The presence of the bromine atom (an auxochrome) on the benzene ring may cause a slight bathochromic (red) shift compared to the unsubstituted indazole. The propyl group, being a saturated alkyl chain, has a negligible effect on the position of the absorption maxima. The intensity and exact position of the absorption bands provide a characteristic signature for the molecule's electronic system.

| Parameter | Expected Value | Associated Transition |

|---|---|---|

| λₘₐₓ | ~280 - 295 nm | π→π* |

| Solvent | Methanol or Acetonitrile |

Computational and Theoretical Studies on 5 Bromo 3 Propyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For 5-Bromo-3-propyl-1H-indazole, DFT calculations reveal key aspects of its structure, stability, and reactivity.

Electronic Structure and Stability: DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the molecule's ground-state geometry and electronic distribution. The presence of the electron-withdrawing bromine atom at the C5 position and the electron-donating propyl group at the C3 position significantly influences the electron density across the indazole ring.

A crucial aspect of indazole chemistry is tautomerism, the equilibrium between the 1H and 2H forms. For substituted indazoles, DFT calculations can predict the relative stability of these tautomers. In the case of this compound, the 1H-tautomer is generally expected to be more stable. This preference is influenced by a combination of steric and electronic effects from the substituents, a phenomenon also observed in computationally studied analogs like 5-bromo-3-iodo-6-methyl-1H-indazole.

Reactivity and Frontier Molecular Orbitals: The reactivity of the molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For indazole derivatives, electron-withdrawing groups like bromine tend to lower the HOMO-LUMO gap, potentially enhancing reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures.

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Value (Illustrative) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.2 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Chemical reactivity, stability |

| Ionization Potential (I) | -EHOMO | 6.2 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.5 eV | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | Ability to attract electrons |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules, providing a view of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would reveal the conformational flexibility of the propyl chain. The three-carbon chain can adopt various rotational conformations (rotamers), and MD simulations can map the energy landscape to identify the most stable and frequently occurring shapes. This is crucial for understanding how the molecule might fit into a biological receptor's binding site.

Furthermore, MD simulations can model the interactions between the compound and solvent molecules (e.g., water or DMSO). These simulations calculate the radial distribution functions to show how solvent molecules arrange themselves around the solute, providing insights into solubility and the stability of the compound in different media. This is particularly important for predicting its behavior in biological systems. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound is not available, it could be included as part of a larger dataset of indazole derivatives to develop such a model.

The process involves several steps:

Data Set Compilation: A series of indazole compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) would be collected. nih.gov

Descriptor Calculation: For each molecule, including this compound, various molecular descriptors are calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, measures of molecular branching.

3D: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment, partial charges from DFT).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov

A resulting QSAR model could predict the biological activity of new, untested indazole compounds and highlight which molecular features, such as the bromine at C5 or the propyl group at C3, are most important for activity.

Molecular Docking and Binding Affinity Predictions with Preclinical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, usually a protein). sci-hub.se This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Indazole scaffolds are known to interact with a variety of biological targets. nih.gov Based on the activities of related compounds, potential preclinical targets for this compound could include:

Protein Kinases: Many indazole derivatives are kinase inhibitors, playing a role in cancer therapy.

Heat Shock Protein 90 (Hsp90): The indazole core is a feature in some Hsp90 inhibitors, which are also explored as anti-cancer agents. nih.gov

Monoamine Oxidase (MAO): Certain heterocyclic compounds target MAO for the treatment of neurological disorders. nih.gov

In a docking simulation, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's active site in various conformations. A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose.

The results would predict the most stable binding mode and identify key interactions, such as hydrogen bonds between the indazole N-H group and amino acid residues, or hydrophobic interactions involving the propyl chain and the brominated benzene (B151609) ring.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Predicted Interactions |

|---|---|---|---|

| Kinase X (PDB: YYYY) | -8.5 | Asp145, Val27, Leu83 | Hydrogen bond with Asp145 (via indazole N-H), Hydrophobic interactions with Val27 and Leu83 (via propyl and phenyl rings) |

Note: These results are hypothetical and serve to illustrate the output of a molecular docking study.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. researchgate.netresearchgate.net

NMR Spectroscopy: DFT can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. For this compound, predictions would be made for the aromatic protons, the indazole N-H proton, and the protons and carbons of the propyl chain. These predicted values can be compared with experimental spectra for structural verification.

Infrared (IR) Spectroscopy: The same DFT calculations can determine the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., N-H stretch, C=C stretch, C-Br stretch). These predicted frequencies help in assigning the absorption bands observed in an experimental IR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range (Illustrative) | Corresponding Functional Group |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | ||

| N-H | 12.5 - 13.5 | Indazole N-H proton |

| Aromatic H | 7.0 - 8.0 | Protons on the benzene ring |

| -CH₂- (alpha) | 2.8 - 3.2 | Propyl group attached to C3 |

| -CH₂- (beta) | 1.7 - 2.1 | Middle of propyl group |

| -CH₃ | 0.9 - 1.2 | End of propyl group |

| IR Absorption (cm⁻¹) | ||

| N-H Stretch | 3100 - 3400 | Indazole N-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene ring C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Propyl group C-H |

| C=N/C=C Stretch | 1500 - 1650 | Indazole ring system |

Note: These are typical ranges for the functional groups listed and would be refined by specific quantum chemical calculations.

Mechanistic Investigations of 5 Bromo 3 Propyl 1h Indazole in Preclinical Biological Systems

Enzyme Inhibition and Activation Studies (e.g., kinases, phosphatases, bacterial enzymes)

Derivatives of the bromo-indazole core have demonstrated significant interactions with a variety of enzymes, suggesting a broad potential for therapeutic intervention. The indazole scaffold is notably present in compounds designed as kinase inhibitors. nih.gov For instance, indazole-based compounds have been identified as inhibitors of the serine/threonine kinase Akt (also known as PKB), a crucial enzyme in cellular signaling pathways that govern cell growth and survival. nih.govucsf.edu While not all Akt inhibitors based on this scaffold achieve absolute isoform specificity, their ability to compete with ATP in the kinase domain underscores the potential of the core structure. nih.gov One study on analog-sensitive Akt inhibitors provided specific potency data for a related pyrazole-based compound, 3-IB-PP1, which highlights the potential for this class of molecules. nih.govucsf.edu

Beyond kinases, indazole derivatives have shown inhibitory activity against other enzyme classes. 5-Bromo-3-propyl-1H-indazole itself has been utilized as a key starting material in the synthesis of inhibitors for acetyl-CoA carboxylase (ACC). googleapis.com ACC is a critical enzyme in the biosynthesis of long-chain fatty acids, and its inhibition is a target in metabolic disease research. googleapis.com Furthermore, structural modifications of the indazole ring, such as the introduction of a bromine atom, have been found to enhance potency against enzymes like human neutrophil elastase (HNE), a serine protease involved in inflammatory processes.

Table 1: Inhibitory Activity of Related Indazole and Pyrazole (B372694) Compounds Against Select Enzymes

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 3-IB-PP1 (Pyrazole-based) | Akt1-as1 | 18 nM | nih.govucsf.edu |

| 3-IB-PP1 (Pyrazole-based) | Akt1-as2 | 28 nM | nih.govucsf.edu |

| 3-IB-PP1 (Pyrazole-based) | Akt1-wt | >10,000 nM | nih.govucsf.edu |

| N-benzoylindazole derivatives | Human Neutrophil Elastase (HNE) | Potent Inhibition |

Receptor Binding Assays and Ligand-Target Interactions

The indazole nucleus is a key structural motif in ligands developed for various receptors, particularly within the central nervous system. Research has revealed that 1H-indazole-3-carboxamide derivatives can act as potent and selective antagonists for the serotonin (B10506) 4 receptor (5-HT4R). researchgate.net These studies aim to develop ligands with high selectivity to avoid off-target effects, such as those at the serotonin 2A receptor (5-HT2AR) or the hERG potassium ion channel, which have been concerns with previous generations of 5-HT4R ligands. researchgate.net

In a similar vein, compounds incorporating the related indole (B1671886) structure have been synthesized and evaluated as multitarget ligands for the serotonin transporter (SERT) and the dopamine (B1211576) D2 receptor. nih.gov Docking simulations for these compounds at the D2 receptor suggest a binding mode where the indole moiety settles into a deep hydrophobic pocket, and a protonated nitrogen atom forms a key coulombic interaction with the aspartate residue Asp114. nih.gov The affinity of these compounds for SERT was found to be in the nanomolar range, with some derivatives showing high potency. nih.gov The presence of halogen atoms, such as bromine, on the heterocyclic ring is often explored to enhance binding affinity to target receptors and enzymes.

Table 2: Receptor Binding Affinity of Related Indole Derivatives

| Compound Series | Target Receptor/Transporter | Affinity (Ki) | Reference |

|---|---|---|---|

| Indolylpropyl-piperazinyl-ethanamides (e.g., 7k) | Serotonin Transporter (SERT) | 5.63 nM | nih.gov |

| Indolylpropyl-piperazinyl-ethanamides (e.g., 13c) | Serotonin Transporter (SERT) | 6.85 nM | nih.gov |

| Indolylpropyl-piperazinyl-ethanamides (e.g., 7n) | Dopamine D2 Receptor | 307 nM | nih.gov |

Modulation of Cellular Pathways in In Vitro Models (e.g., signal transduction, gene expression)

By interacting with key enzymes and receptors, this compound and its analogs can modulate critical cellular pathways. A primary example is the PI3K/Akt signaling pathway, which is central to cell proliferation, growth, and survival. nih.govucsf.edu As a downstream effector of PI3K, Akt phosphorylates a range of substrates that regulate apoptosis and metabolism, including GSK3, FOXO, and TSC2. ucsf.edu Inhibition of Akt by indazole-based compounds can therefore disrupt these downstream signals, a mechanism that is highly relevant in diseases characterized by dysregulated pathway activity, such as cancer. nih.govucsf.edu

Indazole derivatives have been shown to modulate cell fate by inducing apoptosis. The mechanisms involved can include cell cycle arrest and the direct modulation of apoptotic pathways. Studies on related indole-based compounds have provided a more detailed picture, showing that they can trigger apoptosis by increasing the expression of pro-apoptotic proteins like caspase-3, caspase-9, cytochrome C, and Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some of these compounds have been observed to generate reactive oxygen species (ROS), which can contribute to cellular stress and programmed cell death. nih.gov

In Vitro Antiprotozoal, Antimicrobial, and Antifungal Activities

The indazole scaffold is recognized for its potential in developing agents against infectious diseases. researchgate.net A study focused on derivatives synthesized from 3-bromo-1H-indazole, which were then elaborated into dual 1,2,3–triazole and 1,3,4–oxadiazole heterocycles. researchgate.net These novel compounds were screened for in vitro antimicrobial activity against a panel of Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis, Streptococcus pneumoniae, Staphylococcus aureus) bacteria, as well as fungal strains (Aspergillus fumigates, Candida albicans). researchgate.net Several of the synthesized compounds exhibited significant inhibitory activity, with some showing outstanding antibacterial action against S. pneumoniae, even surpassing the efficacy of the standard antibiotic ampicillin. researchgate.net This highlights the utility of the bromo-indazole core as a template for creating potent new antimicrobial agents.

**Table 3: In Vitro Antibacterial Activity of 3-Bromo-1H-indazole Derivatives Against *S. pneumoniae***

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Derivative 9i | 4.0 ± 0.03 | researchgate.net |

| Derivative 9b | 5.4 ± 0.02 | researchgate.net |

| Derivative 9c | 5.8 ± 0.03 | researchgate.net |

| Derivative 9j | 7.8 ± 0.01 | researchgate.net |

| Derivative 9h | 8.0 ± 0.04 | researchgate.net |

| Ampicillin (Standard) | 9.1 ± 0.01 | researchgate.net |

Assessment of Anti-inflammatory Potential in Cellular Assays (e.g., COX-2 inhibition)

Indazole and related indole structures are well-represented in the search for new anti-inflammatory agents. A key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. brieflands.com There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). brieflands.com Developing selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. brieflands.com

Evidence has shown that indole derivatives can exert marked anti-inflammatory effects through COX inhibition. researchgate.net For example, one bromo-indole compound was found to be a nonselective COX inhibitor. researchgate.net Numerous studies on related heterocyclic scaffolds, such as pyrazoles and imidazo[2,1-b]thiazoles, have identified potent and highly selective COX-2 inhibitors, with some compounds demonstrating inhibitory concentrations (IC50) in the nanomolar range, often exceeding the selectivity of established drugs like celecoxib. brieflands.comnih.govacs.org

Table 4: COX-2 Inhibitory Activity of Related Heterocyclic Compounds

| Compound | Scaffold | COX-2 IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 6a | Imidazo[2,1-b]thiazole | 0.08 µM | 313.7 | brieflands.com |

| PYZ16 | Pyrazole | 0.52 µM | 10.73 | acs.org |

| ODZ2 | 1,3,4-Oxadiazole | 0.48 µM | >20.83 | acs.org |

| Celecoxib (Standard) | Pyrazole | 0.78 µM | 9.51 | acs.org |

Investigation of Anticancer Activity in Select Cancer Cell Lines (excluding clinical implications)

The antiproliferative and pro-apoptotic effects of indazole and indole-based compounds make them promising candidates for anticancer research. Derivatives have been evaluated against a wide array of human cancer cell lines, demonstrating significant cytotoxic effects. For example, a derivative of 3-bromo-1H-indazole-5-carbonitrile showed notable cytotoxicity against breast and lung cancer cells.

More detailed studies have quantified this activity. Hybrid molecules merging indole and 3-hydrazinoindolin-2-one scaffolds were tested against breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cell lines, with some N-propylindole derivatives showing IC50 values in the low micromolar range. nih.gov The anticancer mechanism for one potent derivative was linked to cell cycle arrest in the G2/M phase and a significant induction of apoptosis. nih.gov Similarly, a bromo-indole acetamide (B32628) was found to be highly potent against the HT-29 colon carcinoma cell line.

Table 5: In Vitro Anticancer Activity of Related Bromo-Indazole/Indole Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 2-(5-bromo-1H-indol-3-yl)acetamide | HT-29 (Colon) | IC50 = 0.02 µM | |

| Oxadiazole derivative (15) | HepG2 (Liver) | IC50 = 0.26 µM | sci-hub.se |

| Oxadiazole derivative (15) | HT-29 (Colon) | IC50 = 0.78 µM | sci-hub.se |

| Indole-indolinone hybrid (6n) | MCF-7 (Breast) | IC50 = 1.04 µM | nih.gov |

| Bromophenyl-triazole analog (4e) | SNB-75 (CNS) | PGI = 41.25% | mdpi.com |

Pharmacodynamic Studies in Animal Models (e.g., target engagement, biomarker changes in rodents)

To validate the in vitro findings, lead compounds based on the indazole scaffold have been advanced into preclinical animal models to assess their pharmacodynamic effects. For instance, potent and selective 5-HT4R antagonists with an indazole carboxamide core were tested in animal models of analgesia. researchgate.net One of these compounds demonstrated a significant antinociceptive effect, confirming that the in vitro receptor antagonism translates to a functional in vivo response. researchgate.net

Similarly, compounds identified as potent in vitro COX-2 inhibitors have been evaluated in vivo for their anti-inflammatory and antinociceptive properties. nih.gov A common assay is the carrageenan-induced paw edema model in rats, which measures a compound's ability to reduce acute inflammation. acs.org The successful reduction of edema in such models provides evidence of in vivo target engagement and efficacy for pyrazole derivatives. acs.org In addition to efficacy studies, in vivo pharmacokinetic evaluations in rodents have been conducted on related lead compounds, demonstrating that molecules with this type of core structure can be optimized to have low clearance and excellent oral bioavailability, which are crucial properties for further development. acs.org

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Metabolic Stability

No published research data is available regarding the metabolic stability of this compound in liver microsomes or other in vitro systems.

Table 1: Metabolic Stability of this compound

| System | Species | Parameter | Value |

| Data Not Available | N/A | N/A | N/A |

Plasma Protein Binding

There is no available information from preclinical studies on the extent to which this compound binds to plasma proteins such as albumin.

Table 2: Plasma Protein Binding of this compound

| Species | Matrix | Parameter | Value |

| Data Not Available | N/A | N/A | N/A |

Structure Activity Relationship Sar Studies of 5 Bromo 3 Propyl 1h Indazole Analogues

Systematic Modification of the Propyl Chain at C-3 and its Impact on Biological Activity

The C-3 position of the indazole ring is a key site for modification to modulate biological activity. chim.it Studies on various indazole-based compounds have shown that the nature of the substituent at this position significantly influences potency and selectivity.

For instance, in a series of 1H-indazole-3-carboxamide derivatives, modifications at the C-3 position were critical for their activity as glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors. rsc.org While direct analogues of 5-bromo-3-propyl-1H-indazole with systematic C-3 propyl chain modifications are not extensively detailed in the provided results, broader SAR studies on indazoles highlight the importance of this position. For example, replacing a hydroxymethyl group with hydrogen or sulfonamide at C-3 in a YC-1 analogue dramatically reduced inhibitory activity. rsc.org In another study, introduction of a C3-methyl substituent significantly improved the binding affinity of certain Akt inhibitors. ucsf.edu

The length, branching, and incorporation of functional groups on the alkyl chain at C-3 can affect lipophilicity, steric interactions within the binding pocket of a target protein, and the potential for new hydrogen bonding or other interactions. These changes are fundamental to optimizing the pharmacological profile of the lead compound.

Table 1: Impact of C-3 Substitution on Biological Activity in Indazole Analogues

| Compound Series | C-3 Substituent | Change in Biological Activity | Reference |

|---|---|---|---|

| Akt Inhibitors | Methyl | ~10-fold improvement in binding affinity | ucsf.edu |

| YC-1 Analogues | Hydrogen or Sulfonamide (vs. Hydroxymethyl) | Reduced inhibitory activity | rsc.org |

Exploration of Substituent Effects at the C-5 Position (e.g., halogen, alkyl, aryl variations)

The C-5 position of the indazole ring is another critical point for structural modification, with substituents here significantly influencing biological activity. nih.gov The introduction of different groups can alter the electronic properties, size, and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

For example, in a series of N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives, substitution at the C-5 position was explored to enhance glycogen synthase kinase-3 (GSK-3) inhibitory activity. rsc.org The activity of a compound with a methyl group at the C-5 position was found to be lower than that of methoxy (B1213986) derivatives, highlighting the importance of this substituent for high potency. rsc.org

Table 2: Influence of C-5 Substituents on Indazole Analogue Activity

| Compound Series | C-5 Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| GSK-3 Inhibitors | Methoxy (vs. Methyl) | Increased potency | rsc.org |

| FGFR1 Inhibitors | 3-Isopropoxyphenyl (vs. 3-Methoxyphenyl) | Increased activity | rsc.org |

N-Substitution (N-1/N-2) of the Indazole Core and its Influence on Biological Profiles

N-substitution of the indazole core at the N-1 or N-2 position is a common strategy to modulate the physicochemical and pharmacological properties of indazole-based compounds. beilstein-journals.org The position of the substituent (N-1 vs. N-2) can have a profound impact on the biological activity, as it alters the geometry and hydrogen bonding capabilities of the molecule. pnrjournal.com

For instance, in a series of N-substituted prolinamido indazoles, the nature of the substituent at the N-1 position significantly influenced their activity as Rho kinase (ROCK) inhibitors. nih.gov The SAR studies revealed that compounds bearing a benzyl (B1604629) substituent at N-1 showed better inhibitory activity than those with a benzoyl substituent. nih.gov

The regioselectivity of N-alkylation is a critical aspect of the synthesis of these analogues. beilstein-journals.orgresearchgate.net The choice of reaction conditions can favor the formation of either the N-1 or N-2 isomer, which often exhibit different biological profiles. For example, in a study of JNK3 inhibitors, moving the substituent from the N-1 to the N-2 position of the indazole ring, or introducing a bulky substituent at the nitrogen, was detrimental to its binding. nih.gov This underscores the importance of the N-H as a hydrogen bond donor in certain biological targets.

Table 3: Effect of N-Substitution on the Biological Activity of Indazole Analogues

| Compound Series | N-Substitution | Influence on Biological Profile | Reference |

|---|---|---|---|

| Rho Kinase Inhibitors | N-1 Benzyl (vs. Benzoyl) | Improved inhibitory activity | nih.gov |

Bioisosteric Replacements within the Indazole Scaffold and Side Chains

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting a functional group with another that has similar physical or chemical properties. The indazole ring itself is often considered a bioisostere of other aromatic systems like indole (B1671886) or phenol. researchgate.netpharmablock.comresearchgate.net

Within the context of this compound analogues, bioisosteric replacements can be considered for the indazole core, the C-3 propyl chain, or the C-5 bromo substituent. For example, replacing the indazole core with a pyrazolopyridine was shown to be more potent in one series of YC-1 analogues. rsc.org In another study, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement in a series of 5-substituted-1H-indazoles led to potent and selective inhibitors of human MAO B. nih.gov

The propyl side chain at C-3 could be replaced with other groups of similar size and lipophilicity, such as a cyclopropylmethyl or a thioether-containing chain, to explore different interactions with the target protein. Similarly, the bromo group at C-5 could be replaced with other halogens or a trifluoromethyl group to fine-tune the electronic properties and metabolic stability of the molecule.

Table 4: Examples of Bioisosteric Replacements in Indazole-Related Scaffolds

| Original Group/Scaffold | Bioisosteric Replacement | Outcome | Reference |

|---|---|---|---|

| Indazole | Pyrazolopyridine | Increased potency in YC-1 analogues | rsc.org |

| Phenyl | 1,2,4-Oxadiazole | Potent and selective MAO B inhibitors | nih.gov |

Design and Synthesis of Conformationally Restricted Analogues

Introducing conformational constraints into a flexible molecule is a common strategy to increase its potency and selectivity by locking it into a bioactive conformation. This can be achieved by incorporating rings or other rigid structures into the molecule. nih.gov

Another approach is to introduce steric hindrance that limits the rotation of certain bonds. While specific examples for this compound are not detailed, the general principle of designing conformationally restricted ligands has led to very potent inhibitors in other contexts, such as the development of colchicine-site inhibitors. nih.gov

Rational Design Strategies Based on Ligand-Target Interactions and Computational Insights

Rational drug design, often guided by computational methods, plays a crucial role in the development of new therapeutic agents. nih.govnih.govlongdom.org These strategies utilize knowledge of the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. samipubco.com

For indazole-based compounds, molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to guide the design of new analogues. longdom.orgbiotech-asia.org For example, molecular docking can predict how a molecule like this compound might bind to a specific protein kinase, identifying key interactions that can be optimized. biotech-asia.org This information can then be used to design new analogues with modified substituents at the C-3, C-5, or N-1 positions to enhance these interactions.

In a study on indazole-based PLK4 inhibitors, a hit compound was identified through virtual screening, and subsequent fragment-based rational drug design was used to modify its structure, leading to a potent and selective inhibitor. nih.gov Similarly, for indazole-based Mps1 kinase inhibitors, structure-based design using an X-ray crystal structure of a lead compound bound to the target enzyme guided the optimization process, resulting in compounds with improved potency and selectivity. acs.org These computational approaches, combined with traditional SAR studies, provide a powerful toolkit for the development of novel indazole-based therapeutics. samipubco.com

Advanced Applications of 5 Bromo 3 Propyl 1h Indazole in Chemical Biology and Materials Science

Development as a Chemical Probe for Target Identification and Validation

Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. rsc.org The bromo-indazole core is a well-established starting point for the development of such probes. While direct application of 5-Bromo-3-propyl-1H-indazole as a probe is not extensively documented, its structural analogues have been instrumental in creating potent and selective chemical probes.

The bromine atom serves as a key synthetic handle, allowing for the introduction of various functionalities through cross-coupling reactions. rsc.org This strategy was effectively used in the development of probes for bromodomains, a class of proteins involved in epigenetic regulation. For instance, a brominated quinazolinone fragment was identified as a promising hit for the BET bromodomain BRD4. rsc.orgresearchgate.net Subsequent chemical modifications at the bromo-position led to the development of PFI-1, a potent and selective chemical probe for the BET family of proteins. rsc.orgresearchgate.net

Similarly, the journey to a chemical probe for PIKfyve, a lipid kinase, involved a 3-acetyl-5-bromo-1H-indazole intermediate. acs.org This scaffold was elaborated through further chemical steps, demonstrating the value of the bromo-indazole core in probe development. acs.org These examples underscore the potential of this compound as a foundational structure for creating novel chemical probes to investigate new biological targets. The propyl group could further be optimized to enhance binding affinity or modulate pharmacokinetic properties.

Integration into Fluorescent Probes or Biosensors

Fluorescent biosensors are powerful tools for visualizing and quantifying biological analytes in living systems. nih.gov The development of these sensors often involves the strategic combination of a recognition element (like a specific ligand) and a signaling element (a fluorophore). Semisynthetic fluorescent biosensors, which combine chemically modified fluorescent probes with protein or peptide tags, offer significant advantages in terms of design flexibility and photostability. nih.gov

Indazole derivatives have gained attention in materials chemistry for their promising photophysical properties. researchgate.net Although specific examples of this compound being integrated into a fluorescent probe are not prominent in the literature, its structure is amenable to such applications. The core indazole ring can be part of a larger conjugated system necessary for fluorescence. The bromine atom at the 5-position can be replaced with a fluorophore or a linker attached to a fluorophore via reactions like the Suzuki or Sonogashira couplings. The propyl group at the C3 position could be modified to fine-tune the probe's solubility and cellular localization. This synthetic versatility makes it a candidate for the rational design of new fluorescent probes for biological imaging.

Use as a Versatile Building Block for Complex Heterocyclic Systems

One of the most significant applications of this compound is its role as a versatile building block in organic synthesis. The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex heterocyclic systems. mdpi.com

A key example of this utility is the application of the Suzuki reaction. Research has shown that 5-bromo-1-alkyl-1H-indazoles can be successfully coupled with boronic acids to create novel indazole derivatives. mdpi.com For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid yields 2-[1-Ethyl-1H-indazol-5-yl]-pyrrole-1-carboxylic acid tert-butyl ester, demonstrating a reliable method for C-C bond formation at the C5 position of the indazole ring. mdpi.com This approach allows for the synthesis of a diverse library of compounds where the indazole core is linked to other aromatic or heteroaromatic systems, which is a common strategy in drug discovery.

| Reactant A | Reactant B | Coupling Reaction | Product | Significance |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Suzuki Coupling | 2-[1-Ethyl-1H-indazol-5-yl]-pyrrole-1-carboxylic acid tert-butyl ester | Synthesis of complex pyrrolyl-indazoles. mdpi.com |

| 5-Bromo-1H-indazole | 1-Bromo-3-chloropropane | N-Alkylation | 5-Bromo-1-(3-chloro-propyl)-1H-indazole | Functionalization of the indazole nitrogen for further modification. mdpi.com |

This reactivity makes this compound a valuable intermediate for creating libraries of compounds for screening against various biological targets.

Contributions to Supramolecular Chemistry or Self-Assembly (if applicable)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. thno.orgscielo.br These interactions can lead to the spontaneous formation of large, well-ordered structures known as self-assemblies. thno.org

Applications in Analytical Chemistry (e.g., as a chromatographic standard, detection reagent)

In analytical chemistry, well-characterized, pure compounds are essential as standards for methods like high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS). These standards are used to confirm the identity and quantity of a substance in a sample.

Commercial suppliers offer this compound as a chemical reagent, often with a specified purity (e.g., 97%). This availability implies it can be used as a reference material or starting material in a laboratory setting. However, there is no specific documentation in the searched literature of its established use as a certified chromatographic standard or as a specific detection reagent for analytical assays. Its defined molecular weight and structure would allow for its use in method development and as a reference point in synthetic chemistry, but dedicated applications as an analytical standard have not been reported.

Ligand Design for Specific Receptors or Enzymes in Chemical Biology Research

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the binding interactions of native ligands for various biological targets, particularly kinases. Indazole derivatives have been successfully designed as ligands for a range of receptors and enzymes.

The general structure of this compound is well-suited for ligand design. The indazole core can form key hydrogen bonds and hydrophobic interactions within a protein's binding site. The bromine atom provides a vector for chemical modification to explore the binding pocket and improve selectivity and potency, as seen in the development of BET bromodomain inhibitors. rsc.orgresearchgate.net The propyl group at the C3 position can occupy hydrophobic pockets, potentially enhancing binding affinity.

Studies on related heterocyclic systems have yielded potent ligands for various targets. For example, rationally designed 1H-indole-based compounds have shown high affinity for the 5-HT6 receptor and inhibitory activity against cholinesterases, both relevant targets in Alzheimer's disease research. uj.edu.pl These indole-based ligands feature a core heterocyclic structure with appended groups designed to interact with specific residues in the target proteins. uj.edu.pl This design philosophy is directly applicable to the this compound scaffold, positioning it as a valuable starting point for developing novel, potent, and selective ligands for a multitude of biological targets.

| Compound Class | Biological Target(s) | Role of Scaffold |

| Quinazolinone/Indazole Derivatives | BET Bromodomains (BRD2, BRD4) | The bromo-indazole scaffold served as a key intermediate for developing selective chemical probes. rsc.orgresearchgate.net |

| Indazole Derivatives | Kinases | The indazole core acts as a hinge-binding motif, a common strategy for kinase inhibition. |

| 1H-Indole Derivatives | 5-HT6 Receptor, Cholinesterases | The heterocyclic core provides the primary binding interactions, with substituents tailored for potency and selectivity. uj.edu.pl |

Future Perspectives and Identification of Research Gaps in the Study of 5 Bromo 3 Propyl 1h Indazole

Unexplored Synthetic Methodologies and Chemical Transformations

The current synthetic strategies for indazole derivatives are extensive, but many modern techniques have not yet been applied to 5-Bromo-3-propyl-1H-indazole. nih.govingentaconnect.com A known method to access the core involves the Grignard reaction of n-propyl bromide with 5-bromo-1H-indazole. googleapis.com Future research could focus on more efficient and versatile synthetic routes.

Key areas for exploration include:

Catalyst-Based Approaches : Recent advances in transition-metal-catalyzed reactions offer significant potential. ingentaconnect.com Methodologies like direct C-H activation could provide novel pathways to functionalize the indazole core, bypassing multi-step sequences. researchgate.net

Cross-Coupling Reactions : The bromine atom at the C5 position is an ideal handle for post-synthesis modification via cross-coupling reactions like Suzuki, Stille, and Heck couplings. nih.govambeed.com While Suzuki coupling has been used for other 5-bromoindazoles to create C-C bonds with various aryl groups, this has not been explored for the 3-propyl derivative. nih.govmdpi.comresearchgate.net This would allow for the rapid generation of a library of analogues with diverse substituents at this position.

Flow Chemistry : The application of continuous flow reactors could enhance the synthesis of this compound and its derivatives, potentially improving yields, safety, and scalability compared to traditional batch processing. dntb.gov.ua

Functionalization of the Propyl Chain : The 3-propyl group itself is a site for potential modification. Late-stage functionalization techniques could introduce new pharmacophores on the alkyl chain, which remains a largely unexplored area for this specific molecule.

Table 1: Potential Synthetic Methodologies for Indazole Derivatives

| Methodology | Description | Potential Application to this compound |

|---|---|---|

| Suzuki Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. nih.gov | Diversification at the C5 position by replacing bromine with various aryl or heteroaryl groups. nih.govresearchgate.net |

| C-H Activation/Functionalization | Direct formation of C-C or C-X bonds by transforming a C-H bond. researchgate.net | Could offer more direct synthetic routes to the core structure or allow for novel functionalization at other positions on the benzene (B151609) ring. |

| Flow Chemistry | Use of continuous flow reactors for chemical synthesis. dntb.gov.ua | Improved scalability, safety, and efficiency for the production of the title compound and its derivatives. |

| Nucleophilic Substitution | Reaction in which a nucleophile replaces a leaving group. | The N1-H of the indazole ring can be alkylated or arylated to explore structure-activity relationships. nih.gov |

Discovery of Novel Preclinical Biological Targets and Modes of Action

While the indazole scaffold is associated with a wide range of biological activities, including anti-inflammatory and anticancer properties, the specific targets for this compound are not well-defined. nih.govnih.gov Patent literature suggests a potential role as an inhibitor of ACC1 and ACC2, which are involved in fatty liver disease and insulin (B600854) resistance. googleapis.com However, a vast landscape of other potential targets remains to be investigated.

Research should be directed towards screening this compound against target families known to be modulated by other indazole analogues.

Protein Kinases : Indazole derivatives are well-known kinase inhibitors. nih.gov Targets such as FGFR, EGFR, ALK, LRRK2, and PAK1 have been successfully inhibited by various indazoles. nih.govresearchgate.netnih.gov Screening this compound against a broad panel of kinases could identify novel activities.

Phosphoinositide Kinases : PIKfyve is a target for which potent and selective indazole-based inhibitors have been developed. nih.gov Investigating the effect of this compound on this and other PI3K family members could uncover new therapeutic avenues.

Cyclooxygenase (COX) Enzymes : Some indoles and indazoles exhibit anti-inflammatory effects through the inhibition of COX enzymes. nih.govnih.gov Given the structural similarities, evaluating this compound for COX-1/COX-2 inhibition is a logical step.

Table 2: Selected Biological Targets of Indazole Derivatives

| Target Family | Specific Target Example | Example Indazole Inhibitor | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Tyrosine Kinases | Anaplastic Lymphoma Kinase (ALK) | Entrectinib (a 3-aminoindazole derivative) | 12 nM | nih.gov |

| Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | A 1H-indazole derivative | 5.3 nM (EGFR T790M) | nih.gov |

| Tyrosine Kinases | Fibroblast Growth Factor Receptors (FGFR1-3) | A 1H-indazole-based derivative | 0.8-4.5 µM | nih.gov |

| Serine/Threonine Kinases | p21-activated kinase 1 (PAK1) | A 1H-indazole-3-carboxamide derivative | 9.8 nM | nih.gov |

| Lipid Kinases | PIKfyve | An indazole-based chemical probe | Subnanomolar cellular potency | nih.govacs.org |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Indazole derivatives | Inhibition observed in vitro | nih.gov |

Advancements in Computational Modeling and Predictive Analytics for Indazoles

Computational chemistry offers powerful tools to accelerate drug discovery, and these have been successfully applied to other indazole series. nih.govtheviews.inmdpi.com A significant research gap exists in the application of these predictive methods to this compound.

Future computational studies could include:

Molecular Docking : To predict the binding affinity and mode of interaction of this compound with the active sites of potential biological targets, such as the kinase family. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) : To build models that correlate structural features of indazole derivatives with their biological activities. This would guide the rational design of more potent analogues of the title compound. theviews.in

Molecular Dynamics (MD) Simulations : To study the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex and key molecular interactions. mdpi.com

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties would be crucial for early-stage assessment of the drug-likeness of this compound and its future derivatives. researchgate.net

Table 3: Applicable Computational Techniques for Indazole Research

| Computational Technique | Application for this compound |

|---|---|

| Molecular Docking | Predict binding poses and affinities to hypothesized targets (e.g., kinases, ACC1/2). mdpi.comrsc.org |

| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes and identify key dynamic interactions. mdpi.com |

| 3D-QSAR Modeling | Guide the design of new derivatives with improved potency by correlating 3D structural features with activity. theviews.in |

| ADMET Prediction | Early-stage computational profiling to forecast pharmacokinetic and toxicity properties. researchgate.net |

Development of Advanced In Vivo Probes for Non-Human Biological Systems (e.g., PET, SPECT, MRI contrast agents)

The development of imaging probes allows for the non-invasive study of biological processes in living systems. nih.gov The structure of this compound is amenable to modification for the creation of such probes, an area that is completely unexplored for this compound.

PET/SPECT Probes : The bromine atom could be replaced with a radionuclide like Bromine-76 (for PET) or another radiohalogen. Alternatively, the scaffold could be modified to incorporate a chelating agent for radiometals like Gallium-68 (for PET). mdpi.com Such probes would enable in vivo visualization of target engagement and distribution.

MRI Contrast Agents : While less common for small molecules, the indazole could be conjugated to a paramagnetic complex (e.g., containing Gd³⁺ or Mn²⁺) to create a targeted MRI contrast agent. mdpi.commdpi.com This would require significant chemical modification to attach the metal chelate while preserving target affinity. The development of dual-mode T1-T2 contrast agents is also an emerging field. mdpi.com

Fluorescent Probes : Attaching a fluorophore to the indazole scaffold could create probes for in vitro and cell-based imaging assays, helping to visualize target localization at a subcellular level.

Potential for Multidisciplinary Research Collaborations

Tapping into the full potential of this compound will require a synergistic, multidisciplinary approach. The complexity of modern drug discovery and tool development necessitates breaking down traditional research silos.

Chemistry and Biology : Synthetic chemists are needed to develop novel synthetic routes and create libraries of derivatives, which pharmacologists and biochemists can then test for biological activity against various targets. nih.govingentaconnect.com

Computational and Experimental Science : Computational chemists can generate predictive models that guide experimental work, making it more efficient and targeted. mdpi.com Experimental results, in turn, provide crucial data to refine and validate the computational models.

Medicinal Chemistry and Imaging Science : Collaboration between medicinal chemists and experts in PET, SPECT, or MRI is essential for the rational design and synthesis of effective imaging probes based on the this compound scaffold. nih.govmdpi.com

Opportunities for the Development of New Classes of Indazole-Based Research Tools

Beyond its potential as a direct therapeutic agent, this compound can serve as a versatile starting point for creating sophisticated research tools to probe biological systems.

Affinity-Based Probes : The scaffold could be modified to create biotinylated or clickable (e.g., alkyne- or azide-functionalized) probes. These tools are invaluable for target identification and validation studies through techniques like affinity chromatography and pull-down assays.

Photoaffinity Labels : Introduction of a photoreactive group (e.g., an azirine or benzophenone) would allow for photoaffinity labeling, a powerful method to covalently link the molecule to its biological target upon UV irradiation, facilitating unambiguous target identification.

Fragment-Based Drug Discovery (FBDD) : The this compound core could serve as a fragment for FBDD campaigns. Its derivatives could be screened against various targets to identify initial low-affinity hits, which can then be optimized into potent leads. nih.gov

By systematically addressing these research gaps, the scientific community can better understand the chemical and biological properties of this compound, potentially leading to the development of novel therapeutics and powerful research tools.

Q & A

Q. Q1.1: What are the standard synthetic routes for preparing 5-Bromo-3-propyl-1H-indazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of halogenated aniline precursors. For example:

- Route A : Reacting 5-bromo-2-fluoroaniline with propyl isocyanide in dimethylformamide (DMF) under basic conditions, followed by Pd-catalyzed cyclization (80–120°C, 12–24 hours) .

- Route B : Using Ullmann coupling to introduce the propyl group post-cyclization, requiring CuI/ligand systems in polar aprotic solvents .

Optimization Strategies : - Vary catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂) to reduce side reactions.

- Adjust solvent polarity (DMF vs. THF) to control reaction kinetics.

- Monitor intermediates via LC-MS to identify bottlenecks .

Advanced Structural Characterization

Q. Q2.1: How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving torsional ambiguities in the propyl chain. SHELX’s robust handling of twinned data is critical for bromine-heavy structures .

- Complementary Techniques : Pair with solid-state NMR (¹³C CP/MAS) to validate hydrogen bonding patterns when crystallographic data is ambiguous .

Reactivity and Functionalization

Q. Q3.1: What are the key challenges in performing cross-coupling reactions on this compound?

Methodological Answer :

- Bromine Reactivity : The bromine atom at position 5 is highly susceptible to Suzuki-Miyaura coupling, but steric hindrance from the propyl group at position 3 may reduce efficiency.

- Mitigation : Use bulky ligands (e.g., SPhos) to enhance catalytic activity. Pre-activate the Pd catalyst with microwave-assisted heating (50–80°C, 1–3 hours) .

Q. Q3.2 (Advanced): How can regioselective functionalization of the indazole core be achieved?

- Strategy : Employ directed ortho-metalation (DoM) using a temporary directing group (e.g., pyridine) at position 1. This enables selective iodination at position 6 for further derivatization .

Analytical and Purity Challenges

Q. Q4.1: How can researchers address discrepancies in HPLC purity reports for this compound batches?

Methodological Answer :

- Column Selection : Use a C18 column with a trifluoroacetic acid (TFA)/acetonitrile gradient to resolve co-eluting impurities.

- Quantitative NMR (qNMR) : Validate purity using ¹H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Biological Activity and SAR Studies

Q. Q5.1: What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer :

- Library Design : Synthesize analogs with systematic substitutions at positions 3 (alkyl chain length) and 5 (halogen replacement).

- Assays : Use enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination. Pair with molecular docking (AutoDock Vina) to correlate activity with steric/electronic parameters .

Data Contradiction and Reproducibility

Q. Q6.1: How should researchers address inconsistencies in reported synthetic yields for this compound?

Methodological Answer :

- Root Cause Analysis : Compare reaction scales (mg vs. gram-scale), solvent purity, and catalyst sourcing. For example, Pd catalysts from different vendors may vary in trace ligand content .

- Reproducibility Protocol : Standardize reaction parameters (e.g., degassing methods, inert atmosphere) and document deviations in supplementary materials.

Computational Modeling

Q. Q7.1 (Advanced): What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.